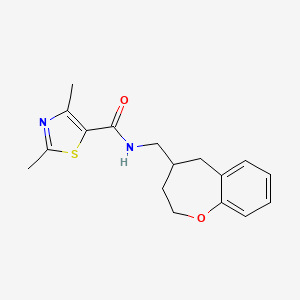

![molecular formula C19H19N3O2S B5536825 N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that include the formation of Schiff bases through the condensation of aldehydes with hydrazides. The specific synthetic route to achieve "N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide" would likely involve the initial preparation of the quinolinylthio and furyl components, followed by their subsequent condensation with an appropriate pentanohydrazide derivative. While the exact synthesis of this compound is not detailed in available literature, similar synthetic approaches have been described for related compounds.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of conjugated systems, which are crucial for their electronic and photophysical properties. X-ray crystallography, along with spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy, are typically employed to elucidate their structures. Density Functional Theory (DFT) calculations can further provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of the molecule's stability and reactivity.

Chemical Reactions and Properties

The chemical reactivity of "N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide" would be influenced by its functional groups. Schiff bases are known for their versatility in chemical reactions, including nucleophilic addition, cycloaddition, and as ligands in coordination chemistry. The presence of the quinolinylthio and furyl groups could impart specific reactivities, such as electrophilic substitution reactions at the quinoline nucleus or participation in oxidative coupling reactions.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and intermolecular interactions. The presence of aromatic systems and potential hydrogen bonding sites within "N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide" suggests that these molecules could exhibit interesting solid-state properties, including polymorphism and potential for forming supramolecular assemblies.

Chemical Properties Analysis

The electronic properties of the compound, such as electron affinity, ionization potential, and redox behavior, can be explored through electrochemical studies and computational modeling. The Schiff base linkage and the heteroaromatic components contribute to the molecule's ability to engage in electron transfer processes, making them relevant for applications in sensing, catalysis, and as active materials in electronic devices.

For detailed insights on the synthesis, molecular structure, chemical reactions, and properties of related compounds, refer to the following studies:

- Synthesis and characterization of quinoline derivatives and their complexation behaviors: (Murugesan et al., 2021).

- Investigations into the chemical reactivity and properties of furyl- and quinolinyl-containing compounds: (Hassaneen et al., 1991).

- DFT studies on the electronic structure of quinoline derivatives: (Dobosz et al., 2010).

科学的研究の応用

Synthesis and Characterization

- Spectroscopic and DFT Studies : Quinoline derivatives are synthesized and characterized using techniques like X-ray crystallography and NMR, with their electronic properties studied via DFT calculations. These compounds are of interest for their electrophilic and nucleophilic sites, which can be critical for designing targeted molecular interactions in biological systems (Arul Murugesan et al., 2021).

Biological Activities

- Antimycobacterial Activity : Certain hydrazone derivatives exhibit significant activity against Mycobacterium species, showcasing their potential in antimicrobial and antituberculosis applications (Ş. Küçükgüzel et al., 1999).

- Sensor Applications : Quinoline-based hydrazones can function as dual probes for metal ions, highlighting their use in environmental monitoring and bioimaging (Liang-Liang Gao et al., 2020).

Chemical Properties and Applications

- Catalyst-Free Synthesis : Research on the synthesis of quinolines and acylhydrazones under catalyst-free conditions explores novel, efficient methods for producing these compounds, potentially reducing costs and environmental impact (Tahere Hosseyni Largani et al., 2017).

- Fluorescence Sensing : Multifunctional Schiff bases derived from quinoline structures are developed for selective detection of ions, with applications ranging from environmental sensing to bioimaging (Seul Ah Lee et al., 2014).

将来の方向性

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in biological models .

特性

IUPAC Name |

N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-3-9-17(23)22-21-13-15-10-11-18(24-15)25-16-8-4-6-14-7-5-12-20-19(14)16/h4-8,10-13H,2-3,9H2,1H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMMFQNZGGFSSF-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NN=CC1=CC=C(O1)SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N/N=C/C1=CC=C(O1)SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)